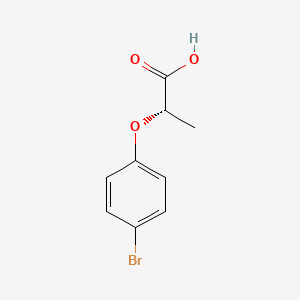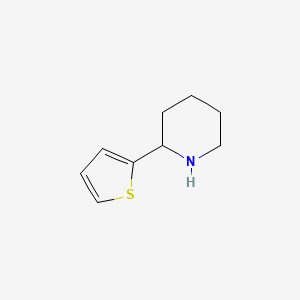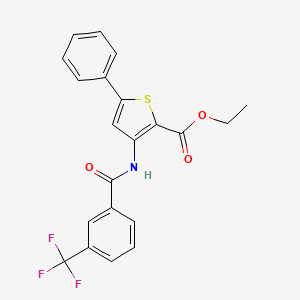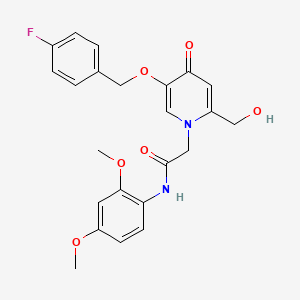![molecular formula C15H12ClNO4S B2822905 3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid CAS No. 379729-51-8](/img/structure/B2822905.png)
3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid” is a chemical compound with the CAS Number: 379729-51-8 . It has a molecular weight of 337.78 and its IUPAC name is (2E)-3-{4-[(2-chloroanilino)sulfonyl]phenyl}-2-propenoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12ClNO4S/c16-13-3-1-2-4-14(13)17-22(20,21)12-8-5-11(6-9-12)7-10-15(18)19/h1-10,17H,(H,18,19)/b10-7+ . This indicates that the compound contains a chloroanilino group attached to a sulfonyl group, which is further attached to a phenyl group. The phenyl group is connected to a propenoic acid group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Material Applications
Macrocycle and Polyamide Synthesis : A novel macrocyclic arylene ether sulfone bearing two carboxylic groups was synthesized, demonstrating the compound's utility in creating new materials with potential applications in polymer science. This research highlights its role in building polyamides that contain the macrocycle in the main chain, offering insights into its material science applications (Rodewald & Ritter, 1997).
Chemical Synthesis and Mechanistic Studies
GABA B Receptor Antagonists : The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds demonstrates the compound's relevance in designing GABA B receptor antagonists, contributing to neurochemical research and the understanding of neurotransmitter systems (Abbenante, Hughes, & Prager, 1997).
Environmental Chemistry : The transformation mechanism of UV-filters in water treatment processes was explored, revealing the compound's transformation products and routes under chlorination conditions. This study is crucial for understanding the environmental fate and transformation of similar chemical structures in water treatment systems (Xiao et al., 2013).
Tryptophan Precursor Synthesis : Research into the transformation of 2-nitrotoluene into a potent tryptophan precursor showcases the compound's potential in synthetic organic chemistry and pharmaceutical ingredient synthesis (Tanaka, Yasuo, & Torii, 1989).
Photocatalysis and Solar Energy
Dye-Sensitized Solar Cells : Studies on donor-acceptor organic dyes for solar cell devices reveal the impact of structural changes on power conversion efficiencies, underlining the compound's significance in renewable energy research (Robson et al., 2013).
Antimicrobial Research
Synthesis of Dithiocarbamate Derivatives : The compound's role in synthesizing dithiocarbamate derivatives with potent antimicrobial activity indicates its potential in developing new antimicrobial agents (Behalo & Aly, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-[4-[(2-chlorophenyl)sulfamoyl]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4S/c16-13-3-1-2-4-14(13)17-22(20,21)12-8-5-11(6-9-12)7-10-15(18)19/h1-10,17H,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWWQTZKJOPNQC-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-[(2~{r},3~{s},4~{s},5~{s},6~{r})-6-(Hydroxymethyl)-3,4,5-Tris(Oxidanyl)oxan-2-Yl]oxy-3-Methyl-Phenyl]-~{n}1,~{n}3-Dimethyl-Benzene-1,3-Dicarboxamide](/img/structure/B2822824.png)
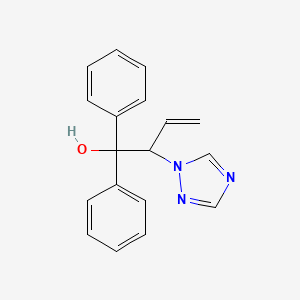
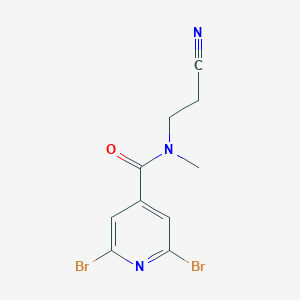
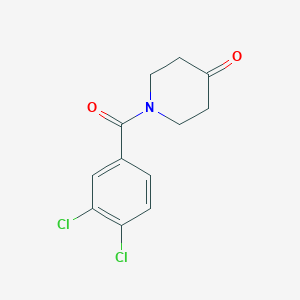
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2822829.png)
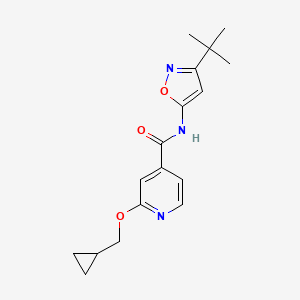
![(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2822835.png)
![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)
![1-(3-fluorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2822838.png)
![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)
